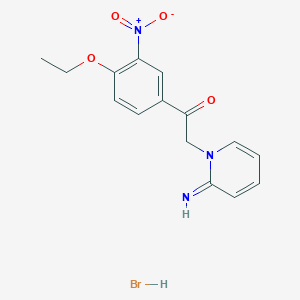![molecular formula C22H25N3O4 B6016199 4-[2-(3-allyl-2-hydroxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B6016199.png)
4-[2-(3-allyl-2-hydroxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3-allyl-2-hydroxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide, also known as AHNP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[2-(3-allyl-2-hydroxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. This compound has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, this compound has been found to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(3-allyl-2-hydroxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It has low solubility in water and organic solvents, which may limit its use in some assays. In addition, this compound has not been extensively studied in vivo, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 4-[2-(3-allyl-2-hydroxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide. One potential direction is to study its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Another direction is to investigate its potential as a fluorescent probe for the detection of metal ions. Further studies are also needed to understand the mechanism of action of this compound and to optimize its chemical structure for improved biological activity. Additionally, in vivo studies are needed to evaluate the safety and efficacy of this compound for potential therapeutic applications.
Conclusion:
This compound is a chemical compound that has been studied extensively for its potential applications in scientific research. It has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects. This compound has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its chemical structure for improved biological activity.
Métodos De Síntesis
4-[2-(3-allyl-2-hydroxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide can be synthesized using different methods, including the condensation of 3-allyl-2-hydroxybenzaldehyde and 4-ethoxyaniline followed by the reaction with ethyl acetoacetate in the presence of hydrazine hydrate. The synthesized product can be purified by crystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-[2-(3-allyl-2-hydroxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-3-6-16-7-5-8-17(22(16)28)15-23-25-21(27)14-13-20(26)24-18-9-11-19(12-10-18)29-4-2/h3,5,7-12,15,28H,1,4,6,13-14H2,2H3,(H,24,26)(H,25,27)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZNTQVBQUCHHK-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CC(=C2O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-isopropylbenzyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6016140.png)

![2-[4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6016174.png)
![N-[4-(aminosulfonyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B6016176.png)

![3-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6016189.png)
![4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6016195.png)
![N,N-diethyl-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6016203.png)
![(2,5-difluorophenyl)(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6016207.png)

![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(3-phenylpropyl)acetamide](/img/structure/B6016220.png)
![2-(1-cyclopentyl-4-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6016226.png)
![3-[(3-ethoxy-4-hydroxy-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6016232.png)